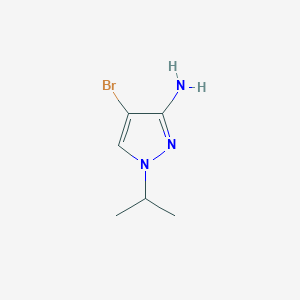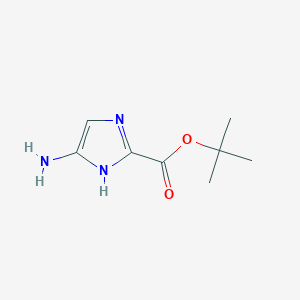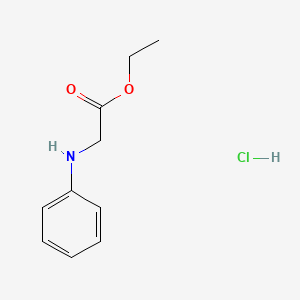![molecular formula C22H24N6O B2401395 [4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone CAS No. 2415633-43-9](/img/structure/B2401395.png)
[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. While specific structural data for this compound is not available, similar compounds have been structurally characterized by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, imidazole rings can participate in a variety of reactions due to their amphoteric nature . For instance, they can act as both nucleophiles and electrophiles, allowing for a wide range of potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole rings are generally soluble in water and other polar solvents . The compound’s melting point, boiling point, and other properties would depend on the specific arrangement of its atoms and the presence of any functional groups .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of reactions that imidazole rings can participate in, there could be many potential uses for this compound in various fields, including medicinal chemistry .
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-6-7-24-22(25-16)28-13-19-11-27(12-20(19)14-28)21(29)18-4-2-17(3-5-18)10-26-9-8-23-15-26/h2-9,15,19-20H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUXBCJLDASOHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2401313.png)

![[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2401320.png)

![1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2401324.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2401328.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanol](/img/structure/B2401329.png)

![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)

